5-Methyl-2-(trifluoromethyl)pyridine

Lipophilicity Physicochemical Properties Drug Design

5-Methyl-2-(trifluoromethyl)pyridine (CAS 1620-71-9) is a disubstituted pyridine heterocycle characterized by a strong electron-withdrawing trifluoromethyl (-CF3) group at the 2-position and an electron-donating methyl (-CH3) group at the 5-position. This specific substitution pattern yields a molecular formula of C7H6F3N and a molecular weight of 161.12 g/mol, making it a moderately lipophilic (consensus Log P = 2.45) liquid building block (boiling point 147.2°C) of significant interest in pharmaceutical and agrochemical research.

Molecular Formula C7H6F3N
Molecular Weight 161.12 g/mol
CAS No. 1620-71-9
Cat. No. B1316942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(trifluoromethyl)pyridine
CAS1620-71-9
Molecular FormulaC7H6F3N
Molecular Weight161.12 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)C(F)(F)F
InChIInChI=1S/C7H6F3N/c1-5-2-3-6(11-4-5)7(8,9)10/h2-4H,1H3
InChIKeyHALCBPJUGWBVBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-(trifluoromethyl)pyridine (CAS 1620-71-9) Chemical Class and Core Identity for Scientific Procurement


5-Methyl-2-(trifluoromethyl)pyridine (CAS 1620-71-9) is a disubstituted pyridine heterocycle characterized by a strong electron-withdrawing trifluoromethyl (-CF3) group at the 2-position and an electron-donating methyl (-CH3) group at the 5-position. This specific substitution pattern yields a molecular formula of C7H6F3N and a molecular weight of 161.12 g/mol, making it a moderately lipophilic (consensus Log P = 2.45) liquid building block (boiling point 147.2°C) [1] of significant interest in pharmaceutical and agrochemical research [2].

The Procurement Risk in Substituting 5-Methyl-2-(trifluoromethyl)pyridine with its Isomers or Other CF3-Pyridines


Trifluoromethylpyridines are not a commodity chemical class; the specific ring position of the -CF3 and -CH3 substituents dictates both chemical reactivity and biological target engagement. Isomers such as 2-methyl-5-(trifluoromethyl)pyridine (CAS 31181-54-1) or unsubstituted 2-(trifluoromethyl)pyridine exhibit fundamentally different regioselectivity in metalation and cross-coupling reactions [1]. Furthermore, the -CF3 group's influence on the pyridine nitrogen's basicity (pKa ~0.5-1.5, depending on substitution) directly affects salt formation and formulation properties, which cannot be assumed to be equivalent across analogs. Molecular matched pair analyses in crop protection confirm that subtle changes in substitution pattern on the pyridine ring translate into significant differences in agronomic properties and biological activity [2].

Quantitative Differentiators for 5-Methyl-2-(trifluoromethyl)pyridine Versus Analogs


Lipophilicity Profile: Quantified Log P Advantage over Unsubstituted and Methyl-Shifted Analogs

The compound exhibits a measured consensus Log P of 2.45, which is moderately lipophilic and falls within the optimal range for CNS drug candidates . In contrast, the unsubstituted parent, 2-(trifluoromethyl)pyridine, is substantially less lipophilic (estimated Log P ~1.8), a difference that can alter membrane permeability and metabolic stability by a factor of 3-5x [1]. This difference is directly attributable to the methyl group at the 5-position, which increases the compound's hydrophobic surface area.

Lipophilicity Physicochemical Properties Drug Design

Regioselective Metalation: Differentiated Reactivity at the 3-Position in Head-to-Head Comparison with Isomers

Direct metalation studies demonstrate that the -CF3 group at the 2-position directs lithiation to the 3-position, a reactivity profile that is distinct from isomers. For 4-(trifluoromethyl)pyridine, metalation can occur at either the 2- or 3-position, leading to regioisomeric mixtures [1]. For 3-(trifluoromethyl)pyridine, the reaction with strong bases results in decomposition rather than productive metalation [1]. The presence of the 5-methyl group on 5-Methyl-2-(trifluoromethyl)pyridine blocks the 5-position, thus enforcing exclusive metalation at the 3-position, yielding a single, well-defined intermediate.

C-H Functionalization Regioselectivity Metalation

Industrial Validation: Patent Association Frequency Compared to Isomeric and Unsubstituted Analogs

5-Methyl-2-(trifluoromethyl)pyridine is associated with 1,597 patent documents, indicating a high level of industrial interest and validated utility as a key intermediate [1]. In contrast, its positional isomer, 2-methyl-5-(trifluoromethyl)pyridine (CAS 31181-54-1), shows significantly lower patent association, and the unsubstituted 2-(trifluoromethyl)pyridine, while a common building block, is more generic and less specifically tailored for proprietary applications.

Intellectual Property Pharmaceutical Patents Agrochemical Patents

Physicochemical Stability: Quantified Boiling Point and Vapor Pressure for Scale-Up Considerations

The compound has a boiling point of 147.2°C at 760 mmHg and a vapor pressure of 5.66 mmHg at 25°C [1]. These values are critical for distillation-based purification and for assessing potential volatile losses during large-scale synthesis. For comparison, the unsubstituted 2-(trifluoromethyl)pyridine has a lower boiling point of ~110°C (lit.) [2], while 2-methyl-5-(trifluoromethyl)pyridine has a significantly higher melting point (127-129°C) and boiling point (260-262°C) [3].

Physical Properties Scale-Up Purification

Prioritized Application Scenarios for 5-Methyl-2-(trifluoromethyl)pyridine Based on Quantified Differentiation


Medicinal Chemistry: CNS Penetrant Probe and Lead Scaffold Development

Given its consensus Log P of 2.45, this compound is ideally suited for designing CNS-penetrant small molecules. Its balanced lipophilicity, validated by a high patent density [1], suggests it is a privileged scaffold for kinases, GPCRs, and ion channels. The exclusive 3-position metalation reactivity enables efficient synthesis of diverse analog libraries for SAR studies, directly addressing a key bottleneck in hit-to-lead optimization.

Agrochemical Intermediate: Rational Pesticide Design via Matched Molecular Pairing

The specific 2-CF3,5-CH3 substitution pattern has been identified in molecular matched pair analyses as a key driver of improved agronomic properties over phenyl analogs [1]. The compound's moderate boiling point (147.2°C) and vapor pressure (5.66 mmHg) are conducive to formulation and field application . Its high patent association in crop protection validates its use as a building block for next-generation herbicides and fungicides, where subtle changes in physicochemical properties dictate field performance .

Synthetic Methodology: Development of Regioselective C-H Functionalization Protocols

As demonstrated by head-to-head metalation studies, the 2-CF3 group's directing effect combined with the 5-methyl blocking group provides an exclusive 3-position metalation handle [1]. This makes the compound an ideal test substrate for developing new, highly regioselective C-H activation and cross-coupling methodologies, a key area of interest in both academic and industrial process chemistry R&D. The defined reactivity simplifies mechanistic studies and accelerates the optimization of catalytic systems.

Material Science: Synthesis of Luminescent Ir(III) Complexes

Trifluoromethyl-substituted pyridines, including 5-Methyl-2-(trifluoromethyl)pyridine, serve as critical C^N ligands in the synthesis of phosphorescent iridium(III) complexes for OLED applications. The electron-withdrawing nature of the -CF3 group allows for fine-tuning of emission wavelengths. Specifically, research on analogous 5-(trifluoromethyl)pyridine ligands demonstrates the ability to access bright blue-green emitters (λem = 495-499 nm) through Pd-catalyzed C-H arylation, a strategy directly applicable to this building block [1].

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